molecular formula C11H6F3N3O4 B10913175 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913175
M. Wt: 301.18 g/mol
InChI Key: VXLOXEUEYJTXDZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the difluoromethyl group: This step might involve the use of difluoromethylating agents under specific conditions.

    Attachment of the fluoro-nitrophenyl group: This can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the carboxylic acid group.

    Reduction: Reduction reactions might target the nitro group, converting it to an amine.

    Substitution: The fluoro and nitro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Products might include oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The difluoromethyl and nitrophenyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-(2-chloro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

The presence of the difluoromethyl group and the specific substitution pattern on the phenyl ring might confer unique properties such as increased metabolic stability or specific biological activity compared to similar compounds.

Properties

Molecular Formula

C11H6F3N3O4

Molecular Weight

301.18 g/mol

IUPAC Name

3-(difluoromethyl)-1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3N3O4/c12-7-3-5(17(20)21)1-2-8(7)16-4-6(11(18)19)9(15-16)10(13)14/h1-4,10H,(H,18,19)

InChI Key

VXLOXEUEYJTXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(F)F)C(=O)O

Origin of Product

United States

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